3-Oxoisoindole-5-carbaldehyde
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Overview
Description
3-Oxoisoindole-5-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an oxo group at the third position and a carbaldehyde group at the fifth position of the isoindole ring. Its chemical formula is C9H5NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with amines, followed by oxidation to introduce the oxo group. Another approach involves the use of multicomponent reactions (MCRs) that combine various starting materials in a single step to form the desired product .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the Sonogashira reaction, which involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts . This method is advantageous due to its high yield and operational simplicity.
Chemical Reactions Analysis
Types of Reactions: 3-Oxoisoindole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: 3-Oxoisoindole-5-carboxylic acid.
Reduction: 3-Hydroxyisoindole-5-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Oxoisoindole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxoisoindole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar in structure but lacks the oxo group at the third position.
3-Oxoisoindoline-5-carboxamide: Contains an amide group instead of an aldehyde group at the fifth position.
Uniqueness: 3-Oxoisoindole-5-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its combination of an oxo group and a carbaldehyde group allows for versatile chemical transformations and diverse applications in research and industry .
Properties
IUPAC Name |
3-oxoisoindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZYLLQQQLZXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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